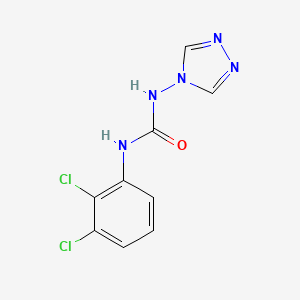
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide, also known as BDG or N-(2-Bromo-4-methylphenyl)-N,N-diethylglycinamide, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. BDG is a derivative of the neurotransmitter glycine and has been studied for its effects on neurotransmission and its potential as a therapeutic agent.
Mecanismo De Acción
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide acts as a positive allosteric modulator of glycine receptors, which are ion channels that are involved in the regulation of neurotransmission. By binding to glycine receptors, this compound enhances the activity of these receptors and increases the flow of chloride ions into the neuron, leading to hyperpolarization and decreased excitability.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmission, the enhancement of inhibitory synaptic transmission, and the reduction of seizure activity in animal models. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has several advantages for use in lab experiments, including its ability to modulate the activity of glycine receptors and its potential as a therapeutic agent for neurological disorders. However, this compound has several limitations, including its low solubility in water and its limited bioavailability in vivo.
Direcciones Futuras
There are several potential future directions for research on N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide, including the development of more potent and selective analogs, the investigation of its therapeutic potential in the treatment of neurological disorders, and the exploration of its potential as a tool for studying glycine receptor function and neurotransmission. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a pharmacological tool.
Métodos De Síntesis
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylbenzoyl chloride with diethylglycine in the presence of a base. The resulting intermediate is then treated with lithium aluminum hydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N~1~-(2-bromo-4-methylphenyl)-N~2~,N~2~-diethylglycinamide has been studied for its potential as a pharmacological tool in scientific research. It has been shown to modulate the activity of glycine receptors, which are important in the regulation of neurotransmission. This compound has also been studied for its potential as a therapeutic agent in the treatment of neurological disorders such as epilepsy and schizophrenia.
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c1-4-16(5-2)9-13(17)15-12-7-6-10(3)8-11(12)14/h6-8H,4-5,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVNEPXUMQXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)


![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

